7-Fluoro-2-methoxy-3H-phenothiazin-3-one
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Overview
Description
7-Fluoro-2-methoxy-3H-phenothiazin-3-one is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. Phenothiazine derivatives are notable for their biological activities, including antiviral, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and blue LED lamps are used for photochemical oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Sulfoxides: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction processes.
Substituted Phenothiazines: Produced via halogen substitution reactions.
Scientific Research Applications
7-Fluoro-2-methoxy-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methoxy-3H-phenothiazin-3-one involves its interaction with various molecular targets:
Photocatalysis: Acts as a photocatalyst in the oxidation of sulfides to sulfoxides, using molecular oxygen as the oxidant and blue LED light as the energy source.
Biological Activity: Its biological effects are mediated through interactions with cellular enzymes and receptors, leading to antiviral, antibacterial, and anticancer activities.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its wide range of biological activities.
2-Methoxy-3H-phenothiazin-3-one: A closely related derivative with similar chemical properties.
7-Fluoro-3H-phenothiazin-3-one: Another fluorinated derivative with distinct photophysical properties.
Uniqueness: 7-Fluoro-2-methoxy-3H-phenothiazin-3-one stands out due to its unique combination of fluorine and methoxy substituents, which enhance its chemical reactivity and biological activity. The presence of these groups can significantly influence its photophysical properties and catalytic efficiency .
Properties
CAS No. |
78874-92-7 |
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Molecular Formula |
C13H8FNO2S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
7-fluoro-2-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H8FNO2S/c1-17-11-5-9-13(6-10(11)16)18-12-4-7(14)2-3-8(12)15-9/h2-6H,1H3 |
InChI Key |
ARZVWEPOZCJGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C(C=C3)F)SC2=CC1=O |
Origin of Product |
United States |
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